molecular formula C20H20ClN3O B2676096 1-(4-chlorophenyl)-3-((2,3,4,9-tetrahydro-1H-carbazol-6-yl)methyl)urea CAS No. 852140-77-3

1-(4-chlorophenyl)-3-((2,3,4,9-tetrahydro-1H-carbazol-6-yl)methyl)urea

Cat. No. B2676096
CAS RN: 852140-77-3
M. Wt: 353.85
InChI Key: GUUAPVGVCBCPEJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-chlorophenyl)-3-((2,3,4,9-tetrahydro-1H-carbazol-6-yl)methyl)urea, also known as TAK-659, is a small molecule inhibitor that has gained significant attention in the field of cancer research. It belongs to the class of compounds known as protein kinase inhibitors, which are widely used in the treatment of various types of cancer. TAK-659 has shown promising results in preclinical studies, and its potential as a therapeutic agent is currently being investigated in clinical trials.

Scientific Research Applications

Insecticidal Activity

One of the prominent applications of compounds structurally related to 1-(4-chlorophenyl)-3-((2,3,4,9-tetrahydro-1H-carbazol-6-yl)methyl)urea is in the development of new insecticides. These compounds interfere with cuticle deposition in insects, leading to a failure to moult or pupate, which eventually results in the insect's death. This mode of action is unique and demonstrates safety towards mammals, indicating its potential for environmentally friendly pest control solutions (Mulder & Gijswijt, 1973). Additionally, the inhibition of chitin synthesis in insect larvae's cuticles by similar compounds further underscores their insecticidal efficacy, highlighting a distinct biochemical mode of action that could serve as a basis for developing novel insecticides (Deul, Jong, & Kortenbach, 1978).

Antimicrobial and Antioxidant Properties

Compounds related to 1-(4-chlorophenyl)-3-((2,3,4,9-tetrahydro-1H-carbazol-6-yl)methyl)urea have been synthesized and shown to possess promising antimicrobial activities. This suggests their potential application in fighting bacterial and fungal infections, providing a new avenue for the development of antimicrobial agents (Haranath et al., 2004). Furthermore, the synthesis and evaluation of thiazole analogues possessing urea, thiourea, and selenourea functionality have revealed significant antioxidant activities. These compounds, especially those with selenourea functionality, exhibited potent antioxidant properties, suggesting their utility as potent antioxidant agents in medical and pharmaceutical applications (Reddy et al., 2015).

Catalysis and Material Science

In the realm of catalysis and material science, urea derivatives have been utilized in the synthesis of hydrolytically active tetranuclear nickel complexes, which bear structural resemblance to the active site of urease. These complexes have been shown to catalyze the hydrolysis of organophosphate monoesters, indicating their potential application in bioremediation and as models for studying enzyme mechanisms (Carlsson, Haukka, & Nordlander, 2002). Additionally, urea derivatives have contributed to the synthesis of new paramagnetic glassy molecular materials, demonstrating the versatility of these compounds in creating materials with specific electronic properties for technological applications (Castellanos et al., 2008).

properties

IUPAC Name

1-(4-chlorophenyl)-3-(6,7,8,9-tetrahydro-5H-carbazol-3-ylmethyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20ClN3O/c21-14-6-8-15(9-7-14)23-20(25)22-12-13-5-10-19-17(11-13)16-3-1-2-4-18(16)24-19/h5-11,24H,1-4,12H2,(H2,22,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUUAPVGVCBCPEJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C3=C(N2)C=CC(=C3)CNC(=O)NC4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-chlorophenyl)-3-((2,3,4,9-tetrahydro-1H-carbazol-6-yl)methyl)urea

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